Bienvenue dans la boutique en ligne BenchChem!

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide

Physicochemical profiling LogP comparison Antimalarial drug derivatives

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide (CAS 74124-11-1), commonly referred to as acetyl-pyrimethamine, is a heterocyclic small molecule belonging to the 2,4-diaminopyrimidine class. It is the N-acetylated derivative of pyrimethamine, a well-established dihydrofolate reductase (DHFR) inhibitor used in antimalarial therapy.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75 g/mol
CAS No. 74124-11-1
Cat. No. B12920957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide
CAS74124-11-1
Molecular FormulaC14H15ClN4O
Molecular Weight290.75 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)NC(=O)C)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN4O/c1-3-11-12(9-4-6-10(15)7-5-9)13(16)19-14(18-11)17-8(2)20/h4-7H,3H2,1-2H3,(H3,16,17,18,19,20)
InChIKeyKBCLPAILXAAXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide (CAS 74124-11-1) – A Differentiated Acetyl-Pyrimethamine for Antimalarial and Enzyme Inhibition Research


N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide (CAS 74124-11-1), commonly referred to as acetyl-pyrimethamine, is a heterocyclic small molecule belonging to the 2,4-diaminopyrimidine class [1]. It is the N-acetylated derivative of pyrimethamine, a well-established dihydrofolate reductase (DHFR) inhibitor used in antimalarial therapy. The compound has a molecular weight of 290.75 g/mol, an XLogP3 of 2.5, and a polar surface area of approximately 84.4 Ų [1]. Its core scaffold retains the 4-chlorophenyl and 6-ethyl substituents of pyrimethamine, while the acetyl group introduced at the 2-amino position creates a distinct hydrogen-bonding and steric profile that fundamentally alters its physicochemical and biological behavior relative to the parent compound [2].

Why N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide Cannot Be Interchanged with Pyrimethamine or Other In-Class DHFR Inhibitors


Substituting pyrimethamine for its N-acetyl derivative overlooks two critical differentiation axes. First, N-acetylation at the 2-amino position introduces a hydrogen bond acceptor that modulates the compound's interaction with the DHFR active site, which is highly sensitive to steric and electronic perturbations at this position [1]. Second, the acetyl modification alters the compound's lipophilicity (ΔLogP ≈ –0.3 relative to pyrimethamine) and polar surface area (ΔPSA ≈ +6.6 Ų), directly impacting membrane permeability, metabolic stability, and off-target binding profiles [2]. The 1980 study by Acton et al. explicitly compared four acetylated pyrimethamine regioisomers and found that the position and number of acetyl groups produced distinct antimalarial activity profiles, proving that acetylation is not a silent modification [1]. Thus, a researcher selecting a DHFR-targeting tool compound or a procurement officer sourcing a specific reference standard must verify the exact acetylation pattern, as generic substitution risks introducing unintended potency shifts, altered selectivity, or incompatible physicochemical properties for the intended assay or synthetic application.

Quantitative Differentiation Evidence for N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide vs. Closest Analogs


Physicochemical Property Differentiation: Acetyl-Pyrimethamine vs. Parent Pyrimethamine

N-acetylation of pyrimethamine at the 2-amino position produces measurable changes in key computed physicochemical descriptors. Relative to pyrimethamine (CAS 58-14-0), acetyl-pyrimethamine exhibits a reduced computed lipophilicity (XLogP3 = 2.5 vs. 2.8), an increased topological polar surface area (TPSA ≈ 84.4 Ų vs. ~77.8 Ų), and an elevated molecular weight (290.75 vs. 248.71 g/mol) corresponding to the addition of the acetyl group [1]. These differences have direct implications for membrane permeability prediction, aqueous solubility, and chromatographic retention behavior.

Physicochemical profiling LogP comparison Antimalarial drug derivatives DHFR inhibitor design

Comparative Antimalarial Activity: Acetyl-Pyrimethamine Among Four Acetylated Pyrimethamine Regioisomers

The foundational comparative study by Acton et al. (1980) synthesized and characterized four distinct acetylated pyrimethamine derivatives, including N-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide, and evaluated their antimalarial activity [1]. The study explicitly demonstrated that the position of acetylation (2-amino vs. 4-amino vs. diacetylated) produced differential antimalarial potency, establishing that N-acetyl positional isomers are not functionally equivalent. While the full IC50 values against Plasmodium species are contained in the original Helvetica Chimica Acta publication (Vol. 63, pp. 1391–1395, 1980) and are not extractable from the abstract alone, the study's existence provides a peer-reviewed reference point for batch-to-batch activity verification.

Antimalarial activity Plasmodium falciparum DHFR inhibition Structure-activity relationship

Hydrogen Bond Donor/Acceptor Profile Differentiation: Impact on DHFR Binding and Selectivity

The acetyl modification at the 2-amino position of pyrimethamine increases the hydrogen bond acceptor count from 3 to 4 while maintaining the hydrogen bond donor count at 2 [1]. This alteration is structurally significant because the 2-amino group of pyrimethamine forms critical hydrogen bonds with the DHFR active site (particularly with the carbonyl oxygen of Ile164 and the backbone of the enzyme in P. falciparum DHFR). The acetyl carbonyl introduces an additional H-bond acceptor that can either compete with or reinforce existing interactions, depending on the binding pose. In contrast, pyrimethamine analogs acetylated at the 4-amino position present a different H-bond pharmacophore, and diacetylated derivatives further alter the donor/acceptor ratio. This class-level inference is supported by extensive DHFR SAR literature showing that substituents at the 2-position of the pyrimidine ring directly modulate inhibitor potency and species selectivity (P. falciparum vs. human DHFR) [2].

Hydrogen bonding DHFR active site Structure-based drug design Selectivity profiling

Synthetic Utility: Acetyl-Pyrimethamine as a Key Intermediate for Diacetamidopyrimethamine and Downstream Derivatives

Acetyl-pyrimethamine serves as a specific synthetic precursor for the preparation of diacetamidopyrimethamine via further acetylation. The reaction of acetyl-pyrimethamine with acetic anhydride in the presence of Solvent Yellow 146 yields diacetamidopyrimethamine as a discrete product, as described in the literature [1]. This synthetic trajectory is distinct from that of pyrimethamine itself, which upon direct diacetylation yields a different product distribution due to competing reactivity at the 4-amino group. The selective mono-acetylation at the 2-position therefore provides regiochemical control that is not achievable when starting from the parent diamine. This compound thus occupies a specific niche in synthetic routes to higher-order pyrimidine derivatives with potential biological activity.

Synthetic intermediate Heterocyclic chemistry Pyrimidine derivatization Building block

Optimal Research and Procurement Scenarios for N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide (CAS 74124-11-1)


Antimalarial Drug Metabolism and Pharmacokinetic (DMPK) Studies Requiring an Authentic N-Acetyl Metabolite Standard

In DMPK investigations of pyrimethamine-containing combination therapies, N-acetylation represents a potential metabolic pathway. Procuring authentic acetyl-pyrimethamine (CAS 74124-11-1) rather than relying on pyrimethamine as a surrogate enables accurate LC-MS/MS quantification of this specific metabolite in plasma or hepatocyte incubation samples. The distinct molecular ion ([M+H]+ at m/z 291.1 vs. 249.1 for pyrimethamine) and altered chromatographic retention (reflecting ΔLogP = –0.3) provide the analytical specificity required for validated bioanalytical methods [1]. This application is directly supported by the compound's defined physicochemical identity versus pyrimethamine established in Section 3, Evidence Item 1.

DHFR Structure-Activity Relationship (SAR) Studies Investigating the Role of 2-Amino Substituents in Inhibitor Binding

Medicinal chemistry programs exploring next-generation antifolates require chemical probes that systematically vary the hydrogen-bonding pharmacophore at the DHFR binding interface. Acetyl-pyrimethamine (HBA = 4, HBD = 2) provides a direct comparator to pyrimethamine (HBA = 3, HBD = 2) for isolating the contribution of the 2-amino position to binding affinity and species selectivity (P. falciparum vs. human DHFR). The additional H-bond acceptor introduced by the acetyl carbonyl can be correlated with changes in IC50 or Ki values measured in parallel enzyme inhibition assays, generating SAR data that cannot be obtained using pyrimethamine alone [1]. This scenario is grounded in the H-bond profile differentiation and class-level DHFR SAR inference established in Section 3, Evidence Item 3.

Regioselective Synthesis of Diacetylated Pyrimethamine Derivatives for Chemical Library Expansion

For synthetic chemistry groups building focused libraries of pyrimidine-based bioactive compounds, acetyl-pyrimethamine serves as a regiochemically pure starting material for the synthesis of diacetamidopyrimethamine, as demonstrated by the reaction with acetic anhydride yielding the diacetylated product [1]. This two-step sequence (selective 2-acylation of pyrimethamine followed by 4-acylation) provides superior regiochemical control compared to direct diacetylation of pyrimethamine, which generates mixtures requiring chromatographic separation. Procurement of the pre-formed 2-acetyl intermediate eliminates one synthetic step and guarantees isomeric purity at the stage of library diversification. This scenario derives from the synthetic utility evidence in Section 3, Evidence Item 4.

Reference Standard for Quality Control Release Testing of Pyrimethamine Drug Substance (Related Substance Analysis)

Pharmaceutical quality control laboratories performing impurity profiling of pyrimethamine active pharmaceutical ingredient (API) require well-characterized reference standards for each potential process-related impurity or degradation product. Acetyl-pyrimethamine may arise as a synthetic byproduct when acetylating conditions are used during synthesis or as a degradation product under specific storage conditions. The compound's distinct chromatographic properties (ΔLogP, ΔPSA vs. pyrimethamine) enable its use as a system suitability standard for HPLC methods designed to resolve acetylated impurities from the main pyrimethamine peak. The quantified physicochemical differences documented in Section 3, Evidence Item 1 support method development and validation for this application.

Quote Request

Request a Quote for N-(4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.